molecular formula C6H12Cl2N2OS B2901736 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride CAS No. 2126163-23-1

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride

Cat. No.: B2901736
CAS No.: 2126163-23-1
M. Wt: 231.14
InChI Key: PHPVFTZWJIHURT-UHFFFAOYSA-N
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Description

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride is a heterocyclic compound with the molecular formula C6H12Cl2N2OS and a molecular weight of 231.14 . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for specialized research applications .

Properties

IUPAC Name

3-amino-3-(1,3-thiazol-5-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPVFTZWJIHURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-23-1
Record name 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
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